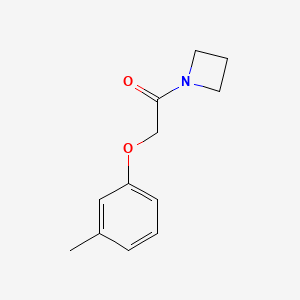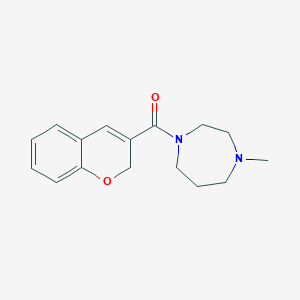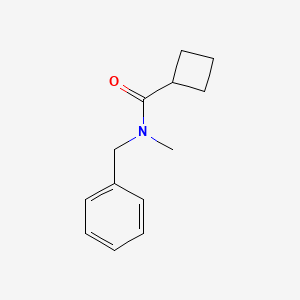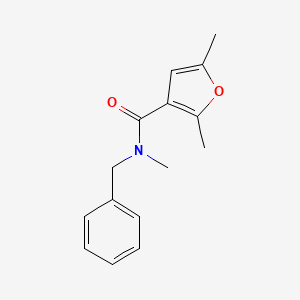![molecular formula C11H13FN2O2 B7475368 2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide](/img/structure/B7475368.png)
2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide, also known as FFA or N-(3-fluorophenyl)formamide-N,N-dimethylacetamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the amide family and is synthesized using various methods.
作用机制
2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of COX-2 and NF-κB. COX-2 is responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting the activity of COX-2, 2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever. NF-κB is a transcription factor that is involved in the regulation of inflammation and immune responses. By inhibiting the activity of NF-κB, 2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide reduces the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been found to reduce the production of prostaglandins and pro-inflammatory cytokines, thereby reducing inflammation, pain, and fever. 2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide has also been shown to reduce the expression of COX-2 and NF-κB, which are involved in the regulation of inflammation and immune responses.
实验室实验的优点和局限性
2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. 2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide has been extensively studied for its potential applications in the field of medicine, and its mechanism of action is well understood. However, 2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide also has limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires the use of palladium on carbon as a catalyst, which can be expensive. 2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide is also a toxic compound that requires careful handling.
未来方向
2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide has potential applications in the field of medicine, particularly in the treatment of inflammatory diseases. Future research could focus on the development of 2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Future research could also focus on the use of 2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide in combination with other anti-inflammatory agents to enhance its therapeutic effects. Additionally, future research could explore the use of 2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide in the treatment of other diseases, such as cancer and neurodegenerative diseases.
合成方法
2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide is synthesized using various methods, including the reaction of 3-fluoroaniline with dimethylacetamide, the reaction of 3-fluoroaniline with dimethylacetamide in the presence of a catalyst, and the reaction of 3-fluoroaniline with dimethylacetamide in the presence of a base. The most commonly used method is the reaction of 3-fluoroaniline with dimethylacetamide in the presence of a catalyst. This method involves the use of palladium on carbon as a catalyst and produces a high yield of 2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide.
科学研究应用
2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. 2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. 2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses.
属性
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c1-14(2)10(15)7-13-11(16)8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSURQQMASVNCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNC(=O)C1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)
![[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7475292.png)

![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)



![1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475333.png)


![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide](/img/structure/B7475349.png)

